![molecular formula C9H17NO3 B569005 Tert-butyl morpholine-3-carboxylate CAS No. 1269603-42-0](/img/structure/B569005.png)
Tert-butyl morpholine-3-carboxylate
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Overview
Description
Tert-butyl morpholine-3-carboxylate is a versatile reagent that can be used to synthesize a variety of compounds, including carbohydrates, peptides, and drugs. It is a compound with the InChI code 1S/C9H17NO3.ClH/c1-9(2,3)13-8(11)7-6-12-5-4-10-7;/h7,10H,4-6H2,1-3H3;1H .
Synthesis Analysis
The synthesis of morpholines, including Tert-butyl morpholine-3-carboxylate, has seen significant progress in recent years. The synthesis is often performed in a stereoselective manner using transition metal catalysis . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular weight of Tert-butyl morpholine-3-carboxylate hydrochloride is 223.7 . The InChI code for this compound is 1S/C9H17NO3.ClH/c1-9(2,3)13-8(11)7-6-12-5-4-10-7;/h7,10H,4-6H2,1-3H3;1H .Chemical Reactions Analysis
The tert-butyl group in Tert-butyl morpholine-3-carboxylate can be effectively oxidized by an electron-poor manganese catalyst that operates in the strong hydrogen bond donor solvent nonafluoro-tert-butyl alcohol (NFTBA) and catalytically activates hydrogen peroxide to generate a powerful manganese-oxo species .Physical And Chemical Properties Analysis
Tert-butyl morpholine-3-carboxylate hydrochloride is a powder at room temperature . It has a molecular weight of 223.7 .Mechanism of Action
The mechanism of action of Tert-butyl morpholine-3-carboxylate involves the use of an electron-poor manganese catalyst that operates in the strong hydrogen bond donor solvent nonafluoro-tert-butyl alcohol (NFTBA) and catalytically activates hydrogen peroxide to generate a powerful manganese-oxo species that effectively oxidizes tert-butyl C−H bonds .
Safety and Hazards
Tert-butyl morpholine-3-carboxylate hydrochloride has been classified as a GHS07 hazard. It may cause respiratory irritation and drowsiness or dizziness. It is harmful if inhaled and causes serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Future Directions
The use of Tert-butyl morpholine-3-carboxylate in the synthesis of various compounds has been explored in recent research. For instance, it has been used in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds . Future research may continue to explore its potential applications in the synthesis of complex molecular architectures .
properties
IUPAC Name |
tert-butyl morpholine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)7-6-12-5-4-10-7/h7,10H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJBNPAWSNUZIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1COCCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl morpholine-3-carboxylate |
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